molecular formula C15H14FNO2 B2874985 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 853727-02-3

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Cat. No.: B2874985
CAS No.: 853727-02-3
M. Wt: 259.28
InChI Key: RIWGCNDRBMYWGW-LICLKQGHSA-N
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Description

2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base synthesized via the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-fluoroaniline. This compound features an ethoxy group at the 2-position of the phenolic ring and an (E)-configured imine linkage to a 2-fluorophenyl substituent. The intramolecular O–H⋯N hydrogen bond stabilizes the planar enol-imine tautomer, a common feature in Schiff bases derived from salicylaldehyde derivatives . Single-crystal X-ray diffraction (XRD) studies of analogous compounds reveal dihedral angles between aromatic rings ranging from 16.87° to 19.93°, influenced by steric and electronic effects of substituents .

Properties

IUPAC Name

2-ethoxy-6-[(2-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGCNDRBMYWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyphenol and 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters of Selected Schiff Bases

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Dihedral Angle (°) HOMO-LUMO Gap (eV) Reference
Target Compound R₁: Ethoxy, R₂: 2-Fluorophenyl 273.28 N/A ~18–20 (estimated) ~4.2 (estimated)
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol R₁: Methoxy, R₂: 4-Methylphenyl 241.29 N/A 16.87–19.93 N/A
(E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP) R₁: Ethoxy, R₂: 3-Trifluoromethylphenyl 337.30 113 12.5 3.8
(E)-2,4-Di-tert-butyl-6-[(2-fluorophenyl)imino]methylphenol R₁: Di-tert-butyl, R₂: 2-Fluorophenyl 335.44 N/A 22.5 N/A

Key Observations:

  • Ethoxy vs. For example, ETPMP (with ethoxy) exhibits a smaller dihedral angle (12.5°) than methoxy analogues (16.87°–19.93°), suggesting enhanced conjugation with electron-withdrawing trifluoromethyl groups .
  • Electron-Withdrawing Groups: ETPMP’s 3-trifluoromethylphenyl group lowers the HOMO-LUMO gap (3.8 eV) compared to the target compound (~4.2 eV estimated), enhancing nonlinear optical (NLO) activity .

Crystallographic and Hydrogen-Bonding Trends

  • Intramolecular Hydrogen Bonding : All compounds exhibit an O–H⋯N hydrogen bond, forming an S(6) ring motif. The target compound’s bond length is expected to align with reported values (1.86–2.02 Å) .
  • Intermolecular Interactions: Bulky substituents like tert-butyl groups in (E)-2,4-di-tert-butyl-6-[(2-fluorophenyl)imino]methylphenol promote C–H⋯π interactions, whereas ethoxy/methoxy derivatives rely on C–H⋯O or π-π stacking .
  • Dihedral Angles: The dihedral angle between the phenolic and aryl rings varies significantly: 12.5° for ETPMP (electron-withdrawing CF₃ enhances planarity) . 22.5° for the tert-butyl derivative (steric hindrance reduces conjugation) .

Electronic and Optical Properties

  • HOMO-LUMO Gaps : DFT studies on analogous Schiff bases show gaps between 3.8–4.5 eV, influenced by electron-donating/withdrawing substituents. The target compound’s gap (~4.2 eV) positions it between ETPMP (3.8 eV) and methoxy derivatives (~4.5 eV) .
  • NLO Activity: ETPMP exhibits strong NLO response due to its trifluoromethyl group, with hyperpolarizability (β) values exceeding those of non-fluorinated analogues . The target compound’s 2-fluorophenyl group may moderately enhance NLO properties compared to non-fluorinated derivatives.

Biological Activity

2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol is a Schiff base compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C15H14FNO2
  • Molecular Weight : 259.28 g/mol
  • IUPAC Name : 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Structure

The compound features an ethoxy group, a phenolic hydroxyl group, and an imine linkage with a fluorinated phenyl ring, which contributes to its reactivity and biological interactions.

The biological activity of 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol primarily involves:

  • Enzyme Interaction : The imine group can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding : The phenolic hydroxyl group can participate in hydrogen bonding, affecting protein conformation and function.
  • Lipophilicity : The presence of the fluorine atom enhances the compound's lipophilicity, facilitating membrane permeability and interaction with lipid-based biological structures.

Antimicrobial Activity

Research indicates that Schiff bases similar to 2-ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenol exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that Schiff bases possess antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus .
  • Mechanism : The antimicrobial effect is attributed to the chelation of metal ions and disruption of microbial cell membranes.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays:

  • DPPH Assay : The compound showed notable scavenging activity against DPPH radicals, indicating its potential as an antioxidant .

Cytotoxicity Studies

Preliminary cytotoxicity assessments have been conducted using cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Findings : The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntioxidant ActivityCytotoxicity
2-Ethoxy-6-{(E)-[(2-fluorophenyl)imino]methyl}phenolStructureModerateHighModerate
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenolStructureHighModerateHigh

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